molecular formula C7H11N B1615287 2,3,4-Trimethyl-1H-pyrrole CAS No. 3855-78-5

2,3,4-Trimethyl-1H-pyrrole

Cat. No.: B1615287
CAS No.: 3855-78-5
M. Wt: 109.17 g/mol
InChI Key: WTMJHBZSSSDBFQ-UHFFFAOYSA-N
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Description

“2,3,4-Trimethyl-1H-pyrrole” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 . The Canonical SMILES representation is CC1=CNC(=C1C)C .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 35-40 degrees Celsius . The compound is a powder at room temperature . It has a topological polar surface area of 15.8 Ų .

Scientific Research Applications

Building Block for Unsymmetrically Disubstituted Pyrroles

2,3,4-Trimethyl-1H-pyrrole serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This is achieved through regiospecific mono-halogenation, Sonogashira cross-coupling reactions, and Suzuki cross-coupling reactions, offering diverse substitution patterns (Chan et al., 1997).

Rare Tautomer Structures

This compound is useful in studying rare tautomeric forms of pyrroles, such as the structure of 3H-pyrroles, which differ from the more common 1H-tautomers of pyrroles. Such studies can enhance understanding of pyrrole chemistry (Despinoy et al., 1996).

Equilibrium and Stability Research

This compound aids in understanding the stability and equilibrium properties of pyrrole compounds. It can be used to study the existence of pyrroles as monomers and trimers in solutions and their thermodynamic properties (Baker et al., 1992).

Building Blocks in Organic Synthesis

It is employed as a key precursor in the formal synthesis of complex bioactive pyrroles like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, exhibiting significant biological properties (Gupton et al., 2014).

Study of Electronic and Structural Properties

Research on this compound contributes to understanding the electronic and structural properties of pyrroles. This includes investigations into electron delocalization within the pyrrole core system, which has implications in materials science (Hildebrandt et al., 2011).

Synthesis of Functionalized Pyrroles

This compound is crucial in developing methods for the highly regioselective synthesis of functionalized pyrroles, which are essential for creating various pharmaceutical and organic compounds (Liu et al., 2000).

Electrochemical Studies

This compound plays a role in electrochemical studies, particularly in understanding the oxidative coupling and polymerization of pyrroles. Such research can lead to advancements in materials science and electrochemistry (Hansen et al., 2005).

Pyrrole Coupling Chemistry

This compound is used to investigate pyrrole coupling chemistry, which includes studying its electrochromic and ion receptor properties, relevant in sensor technology and materials science (Mert et al., 2013).

Surface Derivatizing Agent

It is used as a derivatizing agent to promote the adhesion of polypyrrole films to silicon photoanodes, demonstrating its utility in the field of photovoltaics and semiconductor technology (Simon et al., 1982).

Safety and Hazards

The safety information for 2,3,4-Trimethyl-1H-pyrrole indicates that it is a flammable liquid and vapor . It is harmful if inhaled and toxic if swallowed . It can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2,3,4-trimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMJHBZSSSDBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341388
Record name 2,3,4-Trimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3855-78-5
Record name 2,3,4-Trimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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